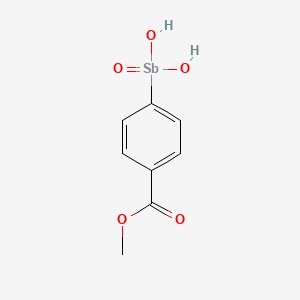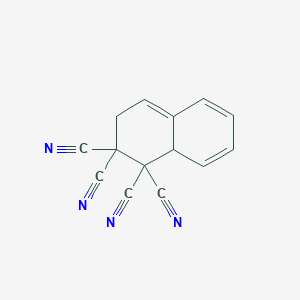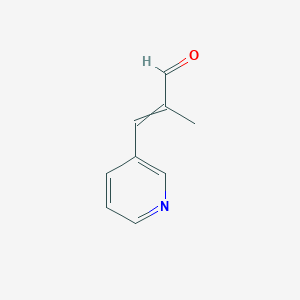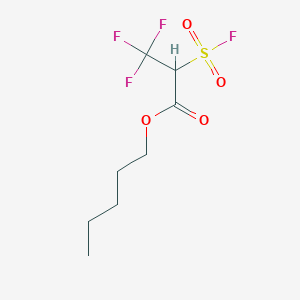
Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate typically involves the reaction of pentanol with 3,3,3-trifluoro-2-(fluorosulfonyl)propanoic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorosulfonyl group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Wissenschaftliche Forschungsanwendungen
Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate involves its interaction with molecular targets, such as enzymes and proteins. The fluorinated groups in the compound can form strong interactions with these targets, affecting their structure and function. This can lead to changes in biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoate: A fluorinated compound used as a replacement for perfluorooctanoic acid (PFOA) in industrial applications.
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid: Another fluorinated compound with similar properties and applications.
Uniqueness
Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate is unique due to its specific combination of a pentyl group and a fluorosulfonyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and chemical resistance.
Eigenschaften
CAS-Nummer |
67497-96-5 |
|---|---|
Molekularformel |
C8H12F4O4S |
Molekulargewicht |
280.24 g/mol |
IUPAC-Name |
pentyl 3,3,3-trifluoro-2-fluorosulfonylpropanoate |
InChI |
InChI=1S/C8H12F4O4S/c1-2-3-4-5-16-7(13)6(8(9,10)11)17(12,14)15/h6H,2-5H2,1H3 |
InChI-Schlüssel |
VMRXFBOZCFQPFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C(C(F)(F)F)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)
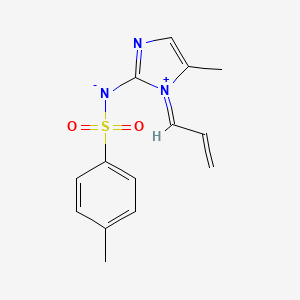
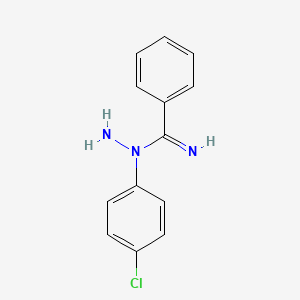
![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)
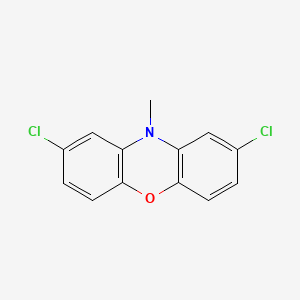
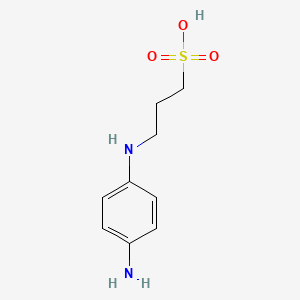
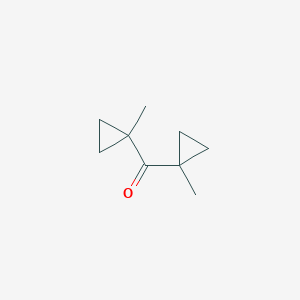
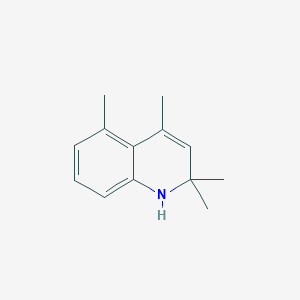
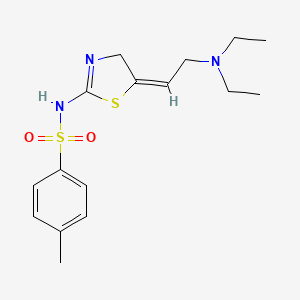
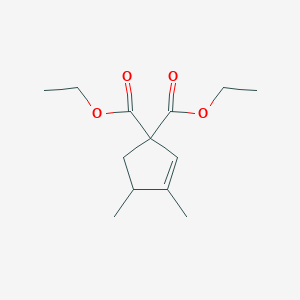
![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)
